Dizoclipine
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Overview
Description
Discovered by Merck in 1982, it has been extensively used in scientific research to study the role of NMDA receptors in various neurological processes . Dizocilpine is known for its ability to block the ion channel of the NMDA receptor, preventing the flow of ions such as calcium, which is crucial for synaptic plasticity and memory formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dizocilpine involves several key steps, including the formation of the nitrogen-bridged core through an intramolecular Heck reaction followed by hydroamination . The process typically requires specific reaction conditions such as controlled temperature and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of dizocilpine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Dizocilpine undergoes various chemical reactions, including:
Oxidation: Dizocilpine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitrogen-bridged core, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the dizocilpine molecule, potentially enhancing its activity or reducing side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Dizocilpine has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.
Psychiatry: Dizocilpine is used to model schizophrenia and other psychiatric disorders in animal studies.
Pharmacology: It helps in understanding the mechanisms of action of various neuroprotective and neurotoxic agents.
Obesity Research: Recent studies have explored its potential in weight-loss treatments by targeting NMDA receptors in the brain.
Mechanism of Action
Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor, blocking the flow of ions such as calcium . This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind effectively . By preventing calcium influx, dizocilpine inhibits synaptic plasticity and long-term potentiation, processes essential for learning and memory . Additionally, dizocilpine has been shown to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .
Comparison with Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): A dissociative drug with similar NMDA receptor antagonistic properties but with higher potential for abuse and neurotoxicity.
Uniqueness of Dizocilpine: Dizocilpine is unique due to its high potency and long-lasting effects compared to other NMDA receptor antagonists . its severe side effects, including cognitive disruption and psychotic reactions, limit its clinical use . Despite this, dizocilpine remains a valuable tool in research for modeling neurological and psychiatric disorders .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15?,16-;/m1./s1 |
InChI Key |
QLTXKCWMEZIHBJ-SJWSIHGDSA-N |
Isomeric SMILES |
C[C@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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